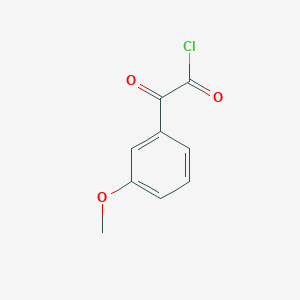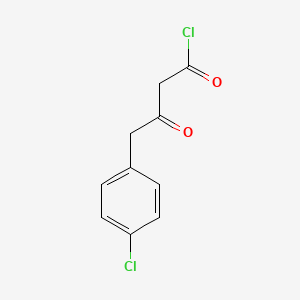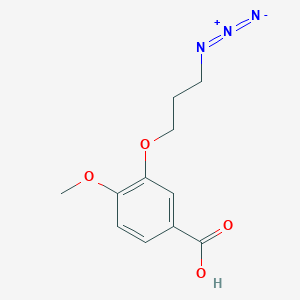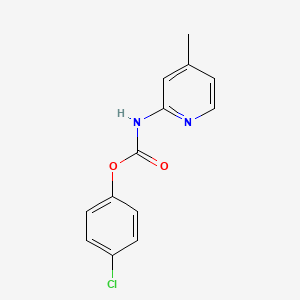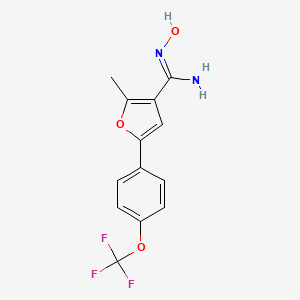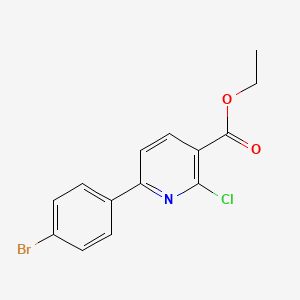![molecular formula C10H7F3N4O B1411012 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide CAS No. 2209527-75-1](/img/structure/B1411012.png)
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide
概要
説明
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is a chemical compound with the molecular formula C10H7F3N4O and a molecular weight of 256.19 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a diazenyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves several steps. One common method includes the reaction of 3-(trifluoromethyl)aniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles like amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide involves its interaction with specific molecular targets. The cyano group can form strong interactions with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
類似化合物との比較
Similar compounds to 2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide include:
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound shares a similar structure but lacks the diazenyl group.
3-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
Cyanoacetamide: Another precursor used in the synthesis. The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
2-cyano-2-[[3-(trifluoromethyl)phenyl]diazenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-2-1-3-7(4-6)16-17-8(5-14)9(15)18/h1-4,8H,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBULCSESJZGHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(C#N)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


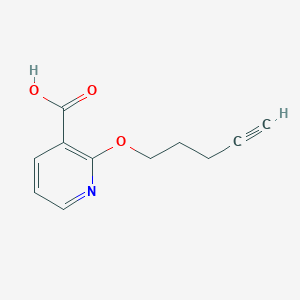
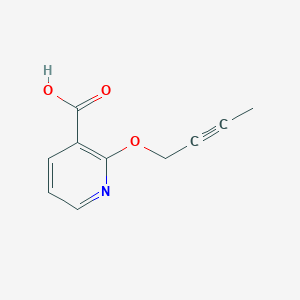
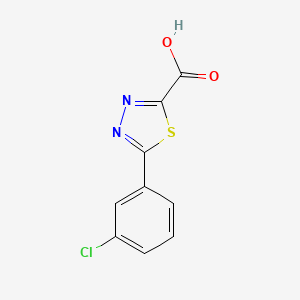
![tert-Butyl 3-[2-(methylamino)ethyl]azetidine-1-carboxylate hydrochloride](/img/structure/B1410934.png)
![2-[6-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1410936.png)
![[6-(Pent-4-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1410938.png)
![[2-(But-2-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410940.png)

